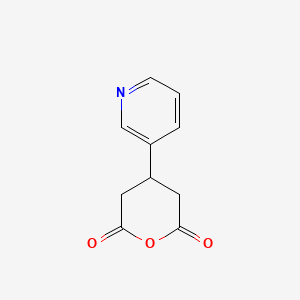
4-(Pyridin-3-yl)oxane-2,6-dione
概要
説明
4-(Pyridin-3-yl)oxane-2,6-dione is a heterocyclic compound with the molecular formula C10H9NO3. It is characterized by a pyridine ring attached to an oxane-2,6-dione structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)oxane-2,6-dione typically involves the reaction of pyridine derivatives with oxane-2,6-dione precursors. One common method includes the cyclization of 3-pyridylacetic acid with diethyl oxalate under acidic conditions, followed by decarboxylation to yield the desired product .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
4-(Pyridin-3-yl)oxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
4-(Pyridin-3-yl)oxane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
作用機序
The mechanism of action of 4-(Pyridin-3-yl)oxane-2,6-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biomolecules .
類似化合物との比較
Similar Compounds
- 4-(Pyridin-2-yl)oxane-2,6-dione
- 4-(Pyridin-4-yl)oxane-2,6-dione
- 4-(Pyrimidin-3-yl)oxane-2,6-dione
Uniqueness
4-(Pyridin-3-yl)oxane-2,6-dione is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
生物活性
4-(Pyridin-3-yl)oxane-2,6-dione, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, which are crucial for developing new therapeutic agents.
- IUPAC Name: this compound
- CAS Number: 381677-91-4
- Molecular Formula: C10H7N1O2
- Molecular Weight: 175.17 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, demonstrating its potential in different therapeutic areas:
-
Anticancer Activity
- Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated GI50 values of 0.07 μM against human KRAS mutant A549 lung cancer cells and 0.09 μM against breast cancer cell lines (MDA-MB-231) .
- The mechanism of action is believed to involve the inhibition of tubulin polymerization, leading to disrupted mitotic spindle formation and subsequent apoptosis in cancer cells .
-
Antimicrobial Activity
- Preliminary studies suggest that this compound possesses antimicrobial properties, inhibiting the growth of specific bacterial and fungal strains . This makes it a candidate for further exploration as an antimicrobial agent.
- HSP90 Inhibition
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Tubulin Polymerization: Disrupts the formation of the mitotic spindle during cell division.
- Interaction with HSP90: Leads to degradation of client proteins involved in tumor growth.
Case Studies and Research Findings
特性
IUPAC Name |
4-pyridin-3-yloxane-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-4-8(5-10(13)14-9)7-2-1-3-11-6-7/h1-3,6,8H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPNPFSPZNGJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















